1-(1H-Indol-1-yl)propan-2-amine

Monoamine Release Isotryptamine Pharmacology CNS Drug Discovery

1-(1H-Indol-1-yl)propan-2-amine (CAS 1227465-67-9), also designated α-methylisotryptamine (isoAMT), is a synthetic isotryptamine featuring an N1-substituted indole core that distinguishes it from natural tryptamines like α-methyltryptamine (αMT). It acts as a dual serotonin/norepinephrine releasing agent with functionally selective monoamine release profiles.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 1227465-67-9
Cat. No. B3092345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indol-1-yl)propan-2-amine
CAS1227465-67-9
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(CN1C=CC2=CC=CC=C21)N
InChIInChI=1S/C11H14N2/c1-9(12)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8,12H2,1H3
InChIKeyOZPPCCIRSILHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-1-yl)propan-2-amine (CAS 1227465-67-9): A Quantitative Procurement Guide for the Isotryptamine Scaffold


1-(1H-Indol-1-yl)propan-2-amine (CAS 1227465-67-9), also designated α-methylisotryptamine (isoAMT), is a synthetic isotryptamine featuring an N1-substituted indole core that distinguishes it from natural tryptamines like α-methyltryptamine (αMT) [1]. It acts as a dual serotonin/norepinephrine releasing agent with functionally selective monoamine release profiles [1][2]. The 5-HT2 receptor affinity of this scaffold prompted subsequent optimization leading to clinical candidates, validating the isotryptamine connectivity as a non-trivial design element for CNS drug discovery [3].

Why Generic Substitution of 1-(1H-Indol-1-yl)propan-2-amine with Tryptamine or Indole Analogs Fails


The N1-substituted indole topology of 1-(1H-Indol-1-yl)propan-2-amine is not interchangeable with C3-substituted tryptamines (e.g., α-methyltryptamine) or other indole regioisomers. The isotryptamine scaffold shifts the relative potency at serotonin versus norepinephrine transporters, producing a unique dual releasing profile (EC50 177 nM for 5-HT, 81 nM for NE) [1]. In contrast, the direct structural isomer α-methyltryptamine exhibits a markedly different monoamine release fingerprint [2]. Furthermore, fluorinated isotryptamine analogs demonstrate that even subtle substitutions on the indole ring produce ≤15‑fold shifts in 5‑HT2A affinity, underscoring that procurement based solely on ‘indole-containing amine’ or ‘tryptamine-class’ descriptors cannot ensure equivalent pharmacological performance [3].

1-(1H-Indol-1-yl)propan-2-amine: Quantifiable Differentiation from Closest Analogs in Receptor Pharmacology


Dual Serotonin/Norepinephrine Release Potency vs. α-Methyltryptamine (αMT)

The compound exhibits a balanced serotonin/norepinephrine releasing profile. The (–)-enantiomer shows EC50 values of 177 nM for [3H]5-HT release and 81 nM for [3H]norepinephrine release in rat brain synaptosomes, with a dopamine EC50 of 1,062 nM, indicating a functionally significant 13‑fold selectivity for norepinephrine over dopamine [1]. By comparison, α‑methyltryptamine (αMT), the direct C3-substituted isomer, acts primarily as a non-selective monoamine releaser and direct 5‑HT2A agonist, producing more pronounced serotonergic psychedelic effects at comparable doses [2].

Monoamine Release Isotryptamine Pharmacology CNS Drug Discovery

5-HT2A Receptor Affinity: Isotryptamine vs. 5,6-Difluoro Analog

The parent isotryptamine displaces [3H]ketanserin from human 5-HT2A receptors with a Ki of 15 nM [1]. Introduction of 5,6-difluoro substitution on the indole ring (S)-enantiomer yields a Ki of 1 nM at 5-HT2C [2]. This 15‑fold difference in affinity delineates the subtle electronic and steric requirements for 5‑HT2 subtype engagement. Most commercially available tryptamines, such as 5‑methoxy-α-methyltryptamine (5-MeO-αMT), show markedly higher 5-HT2A affinity (sub-nanomolar) and agonist activity, which is associated with hallucinogenic properties absent in the unsubstituted isotryptamine [3].

Serotonin Receptor 5-HT2A Binding Isotryptamine SAR

Enantioselective Pharmacology: (–)-Isomer vs. (+)-Isomer Release Potency

The pharmacological activity of 1-(1H-indol-1-yl)propan-2-amine is enantiomer-specific. Only the (–)-enantiomer functions as a potent serotonin/norepinephrine releaser (5-HT EC50 = 177 nM; NE EC50 = 81 nM), whereas the (+)-enantiomer is significantly less potent at both transporters (EC50 > 1,000 nM) [1]. This stereochemical requirement is a direct contrast to the parent αMT, where both enantiomers retain considerable activity [2]. Therefore, procurement of the racemate without chiral resolution will not deliver the same pharmacological outcomes.

Enantioselectivity Monoamine Transporter Isotryptamine SAR

Abuse Liability Differentiation: (–)-Isotryptamine vs. Classical Psychostimulants

In rodent behavioral models, (–)-α-methylisotryptamine does not produce cocaine-like discriminative stimulus effects and fails to facilitate intracranial self-stimulation (ICSS) at doses that elevate extracellular monoamines [1]. This contrasts with amphetamine and with α-methyltryptamine, which partially generalize to cocaine and sustain self-administration [2]. The absence of abuse-related behavioral signatures despite efficient neurotransmitter release highlights a unique in vivo dissociation that is not predicted by in vitro release potency alone.

Abuse Potential Drug Discrimination Intracranial Self-Stimulation

Optimal Application Scenarios for 1-(1H-Indol-1-yl)propan-2-amine Based on Verified Quantitative Evidence


Non-Hallucinogenic Serotonin/Norepinephrine Releasing Agent Tool in Behavioral Neuroscience

Investigators studying the role of dual 5-HT/NE release in depression, anxiety, or cognition can employ the (–)-enantiomer of 1-(1H-Indol-1-yl)propan-2-amine as a pharmacological tool that elevates synaptic serotonin and norepinephrine without concurrent dopamine activation (EC50 177 nM and 81 nM, respectively; dopamine EC50 1,062 nM) [1]. Its lack of 5-HT2A agonist-driven hallucinogenic activity (Ki = 15 nM, but not functional agonism) [2] and absence of cocaine-like discriminative stimulus effects [3] make it preferable over αMT or 5-MeO-tryptamines when behavioral readouts must be interpreted without the confounding influence of psychedelic or abuse-related effects.

Isotryptamine Scaffold Optimization for CNS Drug Discovery

Medicinal chemistry programs targeting isotryptamine-based CNS agents can use the parent 1-(1H-Indol-1-yl)propan-2-amine as a reference standard for structure-activity relationship (SAR) studies. The known 5-HT2A Ki of 15 nM [2] and the 15-fold affinity shift upon 5,6-difluoro substitution (to Ki = 1 nM at 5-HT2C) [4] provide a quantitative baseline for designing analogs with tailored serotonin receptor subtype selectivity. This scaffold is particularly relevant for developing antipsychotic or antidepressant candidates that require 5-HT2 modulation devoid of direct D2 receptor activity, where the isotryptamine core's intrinsic selectivity profile offers a distinct advantage over classical tryptamine or phenethylamine templates.

Enantioselective Probe for Monoamine Transporter Structure-Function Studies

The pronounced enantioselectivity of 1-(1H-Indol-1-yl)propan-2-amine (≥10-fold potency difference between (–) and (+) isomers) [1] makes it an ideal probe for mapping the stereochemical requirements of monoamine transporters. Unlike αMT, where both enantiomers retain activity, the isotryptamine scaffold's steep chiral dependence enables researchers to dissect transporter binding pockets using enantiomeric pairs as molecular rulers, supporting fundamental transporter biology investigations and the rational design of transporter-selective ligands.

Reference Compound for Non-Addictive Monoamine Releaser Screening Panels

In vitro screening cascades designed to identify monoamine releasers with reduced abuse liability can incorporate 1-(1H-Indol-1-yl)propan-2-amine as a positive control for the desired profile: efficient 5-HT/NE release without dopamine (5-HT EC50 = 177 nM; NE EC50 = 81 nM) [1] and confirmed absence of cocaine-like discriminative stimulus or ICSS facilitation in rodents [3]. Inclusion of this compound in screening panels enables direct head-to-head comparison with novel chemical entities and supports go/no-go decisions based on a validated non-addictive benchmark, accelerating the selection of development candidates for mood disorders.

Quote Request

Request a Quote for 1-(1H-Indol-1-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.